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Compound of Interest

2-Bromo-4-
Compound Name:

methoxybenzohydrazide
Cat. No.: B13660674

Get Quote

Executive Summary

2-Bromo-4-methoxybenzohydrazide (CAS: 1375151-62-4) represents a critical scaffold in

medicinal chemistry, serving as a versatile intermediate for the synthesis of Schiff bases, 1,3,4-
oxadiazoles, and fused heterocyclic systems.[1] Its structural integrity is defined by the
interplay between the electron-donating methoxy group and the sterically significant ortho-
bromine atom.[1] This guide provides a rigorous technical analysis of its chemical structure,
spectroscopic signature, and analytical validation protocols, designed to support high-fidelity
drug development workflows.

Chemical Identity & Physicochemical Properties[2]
[3]1[4][5][6]
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Property Data
IUPAC Name 2-Bromo-4-methoxybenzohydrazide
CAS Number 1375151-62-4
Molecular Formula CsHoBrN20:2
Molecular Weight 245.07 g/mol (79Br); 247.07 g/mol (81Br)
Monoisotopic Mass 243.9847 Da
Physical State White to off-white crystalline solid
N Soluble in DMSO, DMF, Methanol (hot);
Solubility ]
Insoluble in water
] ] Predicted:[1][2][3][4] 145-155 °C (Dependent on
Melting Point

polymorph/purity)

Synthetic Pathway & Impurity Profiling

Understanding the synthesis is prerequisite to accurate structural analysis, as it dictates the
impurity profile. The compound is typically synthesized via hydrazinolysis of Methyl 2-bromo-4-
methoxybenzoate.[1]

Reaction Logic

The nucleophilic hydrazine attacks the ester carbonyl. The ortho-bromine atom exerts a steric
influence, often requiring elevated temperatures or longer reaction times compared to
unhindered benzoates.

Methyl 2-bromo-4-methoxybenzoate . 2-Bromo-4-methoxybenzohydrazide
s Nucleophilic Attack Elimination (Target)
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Caption: Nucleophilic acyl substitution pathway for the synthesis of the target hydrazide.
Critical Impurities:

o Unreacted Ester: Detectable via Methyl singlet at ~3.85 ppm (distinct from OMe, usually
~3.80 ppm).

e 2-Bromo-4-methoxybenzoic Acid: Hydrolysis byproduct; detectable via broad OH stretch
(2500-3300 cm™1) in IR.[1]

o Symmetrical Hydrazine:N,N'-di(2-bromo-4-methoxybenzoyl)hydrazine (dimer), formed if
hydrazine stoichiometry is insufficient.[1]

Spectroscopic Elucidation (The Core)
Nuclear Magnetic Resonance (NMR)

The *H NMR spectrum in DMSO-ds is characterized by the distinct ortho-coupling of the
aromatic ring and the labile hydrazide protons.

Predicted *H NMR Assignment (400 MHz, DMSO-ds):
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. Shift (6 Lo . Coupling (J  Structural
Position Multiplicity Integration

ppm) Hz) Logic

Amide
proton; shift
) varies with
-CONH- 9.30-9.50 Singlet (br) 1H - ]
concentration
/H-bonding.

[1]

Ortho to
carbonyl;
shielded
relative to
H-6 7.35-7.45 Doublet 1H J=85

ester due to
hydrazide
electron

density.[1]

Ortho to Br,
meta to OMe.

H-3 7.20-7.25 Doublet 1H J=25

Ortho to OMe

(shielding
H-5 6.95 - 7.05 dd 1H J=85,25

effect); meta

to Br.

Terminal
amine;
-NH2 4.40 - 4.60 Singlet (br) 2H - broadens due

to exchange.

[1]

Characteristic
-OCHs 3.75-3.85 Singlet 3H - methoxy
singlet.[1]

13C NMR Key Signals:
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e C=0 (Carbonyl): ~166 ppm.

e C-O (Methoxy attached): ~160 ppm.

o C-Br (Bromine attached): ~122 ppm (Distinctive upfield shift for ipso-C-Br).[1]
Mass Spectrometry (MS)

The mass spectrum provides the definitive confirmation of the halogen content.

 |sotope Pattern: The presence of one Bromine atom results in a characteristic 1:1 doublet for
the molecular ion [M]* and [M+2]* at m/z 244 and 246.

o Fragmentation Pathway:
o [M]* (244/246): Parent lon.
o [M - NHz2NH]* (213/215): Acylium ion formation (loss of 31 Da).
o [M - NHz2NH - CO]* (185/187): Aryl cation.[1]
Infrared Spectroscopy (FT-IR)
Experimental validation requires identification of the hydrazide "fingerprint.”

e N-H Stretch: Doublet or broad band at 3200—-3350 cm~* (Primary amine
asymmetric/symmetric stretch).

e C=0 Stretch (Amide I): 1650-1670 cm~2. Lower frequency than the ester precursor (~1720
cm™1) confirms conversion.

e C-O-C Stretch: Strong band at ~1250 cm~? (Aryl alkyl ether).

Analytical Protocols
Protocol A: High-Performance Liquid Chromatography
(HPLC)

For purity assessment during drug development, a reverse-phase method is recommended.[1]
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 pm.
Mobile Phase:

o A:0.1% Formic Acid in Water.

o B: Acetonitrile.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic) and 280 nm.

Expected Retention: The hydrazide is more polar than the ester precursor and will elute
earlier.

Protocol B: Sample Preparation for NMR

Weighing: Accurately weigh 5-10 mg of the solid into a clean vial.

Solvation: Add 0.6 mL of DMSO-ds (99.9% D). Chloroform-d is not recommended due to
poor solubility of the hydrazide moiety.

Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a
cotton plug into the NMR tube.

Acquisition: Set relaxation delay (d1) to >1.0s to ensure accurate integration of the aromatic
protons vs. the methoxy protons.

Structural Validation Workflow

The following diagram illustrates the logical decision tree for validating the structure of 2-

Bromo-4-methoxybenzohydrazide.
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Crude Sample

Functional Group Check

FT-IR Analysis
Check: Loss of Ester C=0 (1720)
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Mass & Isotope Check

LC-MS (ESI+)
Check: m/z 244/246 (1:1 Ratio)
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1H NMR (DMSO-d6)
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Quantitation

HPLC Purity > 98%

Validated Reference Standard

Click to download full resolution via product page

Caption: Step-by-step analytical workflow for structural validation of the target hydrazide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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